molecular formula C28H28ClN5O5S B609212 莫利布雷司贝司酸盐 CAS No. 1895049-20-3

莫利布雷司贝司酸盐

货号 B609212
CAS 编号: 1895049-20-3
分子量: 582.072
InChI 键: UQGMFOYDYUZADE-FERBBOLQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molibresib besylate is a small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins with potential antineoplastic activity . It has been investigated in 5 clinical trials, of which 2 are open and 3 are closed . It has been studied for use in treating acute myeloid leukemia, breast carcinoma, and hematopoietic and lymphoid malignancy .


Molecular Structure Analysis

Molibresib has a molecular formula of C22H22ClN5O2 and an average mass of 423.895 Da . It is characterized by a tandem repeat of bromodomain at the N-terminus .


Chemical Reactions Analysis

Molibresib is metabolized by cytochrome P450 3A4 enzymes to produce two major active metabolites that are equipotent to the parent molecule . The molibresib pharmacokinetic profile has been characterized by a decrease in exposure over time, with the decrease more pronounced at higher doses, and accompanied by a slight increase of the metabolite concentrations .

科学研究应用

  1. 治疗各种癌症

    莫利布雷司,一种小分子 BET 蛋白抑制剂,已被研究其在治疗睾丸癌核蛋白、小细胞肺癌、去势抵抗性前列腺癌、三阴性乳腺癌、雌激素受体阳性乳腺癌和胃肠道基质瘤中的疗效。研究发现,虽然莫利布雷司表现出抗肿瘤活性,尤其是在睾丸癌核蛋白和去势抵抗性前列腺癌中,但对于任何肿瘤类型,它都没有达到预先定义的临床有意义的反应率。该研究还强调了进一步研究使用 BET 抑制来克服对其他靶向疗法的耐药性的组合方法的重要性 (Cousin 等人,2021)

  2. 作用机制

    莫利布雷司贝司酸盐通过抑制含溴结构域蛋白的 BET 家族发挥作用。这种染色质重塑和基因表达的破坏可以抑制肿瘤细胞的生长 (定义,2020)

  3. 1 期研究和剂量确定

    一项针对包括 NUT 癌在内的实体瘤的莫利布雷司 1 期研究确定,每天一次 80 毫克的剂量是推荐的 2 期剂量。该研究表明,莫利布雷司在显示靶点参与的剂量下耐受良好,并表明在 NUT 癌中具有初步疗效 (Piha-Paul 等人,2019)

  4. 药代动力学和代谢

    研究了实体瘤患者中莫利布雷司及其代谢物的药代动力学。该研究开发了一个半机械肝区室人口药代动力学模型,这有助于了解莫利布雷司的清除并辅助未来的给药策略 (Krishnatry 等人,2021)

  5. 不良事件的暴露反应分析

    进行了暴露反应分析以了解与莫利布雷司及其代谢物相关的不良事件。本研究提供了关于管理与莫利布雷司相关的血小板减少症、QT 延长和胃肠道不良事件的见解 (Krishnatry 等人,2021)

  6. 在血液系统恶性肿瘤中的应用

    一项 I/II 期研究调查了莫利布雷司单药治疗血液系统恶性肿瘤。该研究得出的结论是,虽然莫利布雷司显示出一些抗肿瘤活性,但其使用受到胃肠道和血小板减少症毒性的限制 (Dawson 等人,2022)

安全和危害

The most common Grade 3+ adverse events of Molibresib include thrombocytopenia (37%), anemia (15%), and febrile neutropenia (15%) . Other treatment-related adverse events of any grade include gastrointestinal events such as nausea, vomiting, diarrhea, decreased appetite, and dysgeusia (22%–42%), and fatigue (20%) . Safety data sheets recommend avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .

属性

IUPAC Name

benzenesulfonic acid;2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2.C6H6O3S/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14;7-10(8,9)6-4-2-1-3-5-6/h5-11,18H,4,12H2,1-3H3,(H,24,29);1-5H,(H,7,8,9)/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGMFOYDYUZADE-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Molibresib besylate

CAS RN

1895049-20-3
Record name Molibresib besylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1895049203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOLIBRESIB BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K04D7I4BCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
AS Krishnatry, E Hanze, T Bergsma… - CPT …, 2022 - Wiley Online Library
Molibresib (GSK525762) is an investigational orally bioavailable small‐molecule bromodomain and extraterminal (BET) protein inhibitor for the treatment of advanced solid tumors. In …
Number of citations: 1 ascpt.onlinelibrary.wiley.com
M Petretich, EH Demont, P Grandi - Current Opinion in Chemical Biology, 2020 - Elsevier
Cancer and inflammation are strongly interconnected processes. Chronic inflammatory pathologies can be at the heart of tumor development; similarly, tumor-elicited inflammation is a …
Number of citations: 39 www.sciencedirect.com
JE Amengual - Hematology 2014, the American Society of …, 2020 - ashpublications.org
Chemoresistance remains a challenging clinical problem in the treatment of many lymphoma patients. Epigenetic derangements have been implicated in both intrinsic and acquired …
Number of citations: 2 ashpublications.org
Y Shi, J Liu, Y Zhao, J Cao, Y Li, F Guo - Current drug targets, 2019 - ingentaconnect.com
Bromodomain-containing protein 4 (BRD4) belongs to the bromodomain and extraterminal family. BRD4 inhibitors can regulate acetylated lysine and form protein complexes that …
Number of citations: 11 www.ingentaconnect.com
LAM Kulka, PV Fangmann, D Panfilova… - Frontiers in Cell and …, 2020 - frontiersin.org
… One phase I trial tested GSK525762C (molibresib besylate) and entinostat in patients with advanced or refractory solid tumors or lymphomas. Results are yet to come. …
Number of citations: 30 www.frontiersin.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。